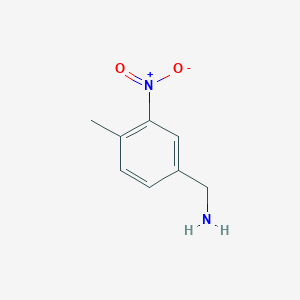

(4-Methyl-3-nitrophenyl)methanamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-methyl-3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGIBQOBTAYVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594136 | |

| Record name | 1-(4-Methyl-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623155-53-3 | |

| Record name | 1-(4-Methyl-3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Research Context of Aromatic Amines with Nitro and Methyl Substituents

Aromatic amines that are functionalized with both nitro and methyl groups represent a significant class of compounds in chemical research, primarily due to their utility as versatile intermediates in the synthesis of a wide array of more complex molecules. lookchem.com The presence and relative positions of the nitro and methyl substituents on the aromatic ring profoundly influence the molecule's electronic properties and reactivity.

The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. acs.org Conversely, the methyl group is an electron-donating group, which activates the ring and directs ortho- and para-substitution. The combination of these opposing electronic effects, along with their steric influence, dictates the regioselectivity of further chemical transformations.

In the context of medicinal chemistry, the nitroaromatic scaffold is a recurring motif in a number of therapeutic agents. acs.org Although sometimes associated with toxicity, the nitro group can be a key pharmacophore or a precursor to the corresponding amine, which is a common feature in bioactive molecules. acs.org The reduction of the nitro group to an amine is a fundamental transformation that opens up a plethora of synthetic possibilities for creating libraries of compounds for drug discovery programs. mdpi.com

Scope and Research Objectives for 4 Methyl 3 Nitrophenyl Methanamine Studies

Established Synthetic Approaches

Precursor-Based Synthesis Strategies

The synthesis of this compound often begins with the nitration of a suitable precursor. A common starting material is toluene (B28343), which can be nitrated using a mixture of nitric acid and sulfuric acid. This reaction must be carefully controlled to prevent over-nitration and to favor the desired isomer. Following nitration to produce 4-methyl-3-nitrotoluene, the subsequent step involves the transformation of the methyl group into a methanamine group.

One established route involves the catalytic hydrogenation of the nitrotoluene precursor. In this process, the methyl group's side chain is reduced to the corresponding amine, while the nitro group remains intact. This selective reduction is a key step in obtaining the target molecule.

Alternatively, a multi-step sequence can be employed starting from 3-chlorotoluene. This process begins with nitration to form 3-chloro-4-nitrotoluene. The methyl group is then converted to a methanamine group through a series of reactions that can include oxidation, reduction, and amination. evitachem.com Another approach involves the direct amination of 4-methyl-3-nitrobenzyl chloride with ammonia (B1221849) or other amines. This method requires the prior chlorination of the methyl group to form the benzyl (B1604629) chloride intermediate.

| Step No. | Process | Reagents/Conditions | Outcome/Product |

| 1 | Nitration | Toluene + HNO₃/H₂SO₄, 0–60 °C, organic solvent | 4-methyl-3-nitrotoluene |

| 2 | Reduction & Amination | Pd/C catalyst, H₂ atmosphere, 10–80 °C, MeOH | This compound |

| 3 | Alternative Amination | 4-methyl-3-nitrobenzyl chloride + NH₃, base, 30 °C | This compound |

| 4 | Purification | Recrystallization, vacuum distillation | Pure final compound |

This table summarizes the key steps in the precursor-based synthesis of this compound, including the reagents, conditions, and resulting products.

Acylation and Nitration Routes for Related Derivatives (e.g., N-(4-Methyl-3-nitrophenyl)acetamide)

The synthesis of related derivatives, such as N-(4-methyl-3-nitrophenyl)acetamide, often involves acylation and nitration steps. This compound is a valuable intermediate in various chemical syntheses.

One common method is the acylation of 4-methyl-3-nitroaniline (B15663). In this reaction, the amine group of 4-methyl-3-nitroaniline attacks the electrophilic carbonyl carbon of an acylating agent like acetic anhydride (B1165640). A base, such as pyridine (B92270) or triethylamine (B128534), is often used to neutralize the acidic byproduct and drive the reaction towards the product.

Another synthetic route involves the nitration of N-(4-methylphenyl)acetamide. nist.gov The starting material is dissolved in concentrated sulfuric acid and cooled, after which a nitrating mixture of fuming nitric acid and sulfuric acid is added. The acetamido group directs the incoming nitro group primarily to the ortho and para positions. The desired N-(4-methyl-3-nitrophenyl)acetamide isomer is then isolated and purified. jcbsc.orgresearchgate.net

Advanced Synthetic Techniques

Microwave-Assisted Synthesis in Related Compound Preparation

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and enhanced reaction selectivity. ajrconline.orgiosrphr.orgnih.gov This technique has been successfully applied to the preparation of compounds related to this compound.

For instance, the synthesis of N-(4-methyl-3-nitrophenyl)acetamide can be expedited using microwave irradiation. A typical procedure involves reacting 4-methyl-3-nitroaniline with acetic anhydride under microwave irradiation at a controlled temperature, which can dramatically shorten the reaction time from hours to minutes. Microwave-assisted methods have also been employed for the reduction of aromatic nitro compounds, a key transformation in the synthesis of many aniline (B41778) derivatives. uobabylon.edu.iqtandfonline.com The use of microwave heating in nitration reactions has also been explored, offering a rapid and efficient alternative to traditional methods. orientjchem.org

| Method | Reaction Time | Yield | Conditions |

| Conventional Acylation | 4–6 hours | Good | Reflux at 110–120°C |

| Microwave-Assisted Acylation | 15 minutes | High | 300 W, 80°C |

This table highlights the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional heating for the acylation of 4-methyl-3-nitroaniline.

Catalytic Reductions of Nitro Aromatic Precursors

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. nih.govwikipedia.org Catalytic reduction methods are widely employed due to their efficiency and selectivity. mdpi.comrsc.org

A variety of catalytic systems can be used for the reduction of nitro aromatic precursors. Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is a common and effective method. commonorganicchemistry.com These catalysts facilitate the addition of hydrogen across the nitro group, leading to the formation of the amine.

Other reducing agents and catalytic systems have also been developed. For example, metals like iron (Fe), zinc (Zn), and tin(II) chloride (SnCl₂) in acidic media can be used for the selective reduction of nitro groups. commonorganicchemistry.commasterorganicchemistry.com These methods are often milder and can be advantageous when other reducible functional groups are present in the molecule. commonorganicchemistry.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, particularly in molecules with multiple functional groups. niscpr.res.in

Multi-Step Synthetic Sequences and Intermediate Formation

A typical multi-step synthesis might begin with the nitration of a substituted benzene (B151609) ring, followed by functional group transformations to introduce the desired side chains. For example, in the synthesis of a derivative, 4-methyl-3-nitroaniline can be a key intermediate. mdpi.com This intermediate can then undergo further reactions, such as acylation, to yield compounds like N-(4-methyl-3-nitrophenyl)acetamide. mdpi.com

The strategic order of reactions is crucial. For instance, if a directing group is needed to control the position of nitration, it must be introduced at the appropriate stage. libretexts.org Similarly, protecting groups may be necessary to prevent unwanted side reactions with other functional groups in the molecule during a particular synthetic step. The isolation and purification of intermediates at each stage are often necessary to ensure the purity of the final product.

Synthesis of Benzamide (B126) Derivatives

The synthesis of benzamide derivatives from this compound is a direct and widely utilized transformation. The most common method involves the acylation of the primary amine group with an acyl chloride. pearson.comchemguide.co.uk This nucleophilic addition-elimination reaction is typically conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.netgoogle.com

The general reaction involves dissolving this compound and a base in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). The selected acyl chloride is then added, often at reduced temperatures, to control the reaction's exothermicity. researchgate.netgoogle.com The reaction mixture is subsequently stirred at room temperature to ensure completion. This method is versatile, allowing for the synthesis of a wide array of N-substituted benzamides by varying the structure of the acyl chloride.

A general procedure is adapted from the synthesis of N-substituted benzamide derivatives. researchgate.net To a mixture of the amine (e.g., this compound) and a base like triethylamine in a solvent such as CH2Cl2, the desired acyl chloride is added slowly in an ice-water bath. researchgate.net The mixture is then stirred for a period at room temperature. researchgate.net The resulting benzamide can be isolated through standard workup procedures. researchgate.net

Table 1: Synthesis of Benzamide Derivatives This table is interactive. Click on the headers to sort.

| Starting Amine | Acyl Chloride | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Benzoyl chloride | Triethylamine | Dichloromethane | N-((4-Methyl-3-nitrophenyl)methyl)benzamide |

| This compound | Acetyl chloride | Triethylamine | Dichloromethane | N-((4-Methyl-3-nitrophenyl)methyl)acetamide |

| This compound | 4-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 4-Chloro-N-((4-methyl-3-nitrophenyl)methyl)benzamide |

Synthesis of Phenol (B47542) Derivatives

The synthesis of phenol derivatives within this chemical family, specifically 4-methyl-3-nitrophenol (B15662), serves as an important route to valuable intermediates. google.com A documented industrial method starts from p-cresol (B1678582) (p-methyl phenol) and proceeds through a three-step sequence involving esterification, nitration, and hydrolysis. google.com This process is designed for scalability and high yield. google.com

The synthesis commences with the esterification of p-cresol. google.com The phenol is treated with phosgene (B1210022) in the presence of sodium hydroxide (B78521) to form a carbonate ester intermediate. google.com This intermediate is then subjected to nitration using a mixture of nitric and sulfuric acids to introduce a nitro group onto the aromatic ring. google.comgoogle.com The final step is the hydrolysis of the nitro-carbonate ester, typically with sodium carbonate followed by acidification with hydrochloric acid, to yield the final product, 4-methyl-3-nitrophenol. google.com

Table 2: Multi-step Synthesis of 4-Methyl-3-nitrophenol This table is interactive. Click on the headers to sort.

| Step | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | p-Cresol | Phosgene, Sodium Hydroxide | Di(p-tolyl) carbonate |

| 2. Nitration | Di(p-tolyl) carbonate | Nitric Acid, Sulfuric Acid | Nitrated carbonate intermediate |

Preparation of Aryl-Substituted Aliphatic Amines

The preparation of aryl-substituted aliphatic amines, such as this compound, can be achieved through several synthetic strategies. One of the most prominent and versatile methods is the reductive amination of the corresponding aldehyde. nih.gov This process involves the reaction of an aldehyde with an amine source, like ammonia, to form an intermediate imine, which is then reduced to the target amine. nih.govias.ac.in

Catalytic reductive amination using molecular hydrogen in the presence of a transition metal catalyst is a waste-free and efficient method. nih.gov Various functional groups on the benzaldehyde (B42025) starting material, including ethers, esters, and even C-C triple bonds, are well-tolerated under these conditions. nih.gov For instance, the reductive amination of a substituted benzaldehyde with ammonia can be performed using in situ generated Ru(II)-PPh3 complexes as catalysts. nih.gov

Alternatively, indirect reductive amination can be employed. This involves the pre-formation of an imine or a related hydrobenzamide (B1588721) intermediate, followed by reduction with a hydride reagent such as sodium borohydride (B1222165) (NaBH4). ias.ac.in Another pathway involves the amination of alcohols, where a benzyl alcohol derivative is first oxidized to a carbonyl compound in situ, which then forms an imine with an amine and is subsequently reduced. irjmets.com

Table 3: General Pathways to Aryl-Substituted Aliphatic Amines This table is interactive. Click on the headers to sort.

| Pathway | Starting Material | Key Reagents/Catalyst | Amine Source | Product |

|---|---|---|---|---|

| Direct Reductive Amination | 4-Methyl-3-nitrobenzaldehyde | H2, Ru(II)-PPh3 complex | Ammonia | This compound |

| Indirect Reductive Amination | 4-Methyl-3-nitrobenzaldehyde | 1. Ammonia; 2. NaBH4 | Ammonia | This compound |

Fundamental Reaction Pathways

Electrophilic Substitution Reactions and Biological Target Interactions

The benzene ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the substituents play a crucial role in determining the position of substitution. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org Conversely, the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. chemguide.co.uk

Given the positions of the existing substituents (methyl at C4, nitro at C3), the potential sites for electrophilic attack are C2, C5, and C6. The activating effect of the methyl group at C4 would favor substitution at C2 and C6. However, the deactivating nitro group at C3 strongly directs incoming groups to the C5 position (meta to the nitro group). The combined influence of these groups makes the prediction of the major product complex and often results in a mixture of isomers. For instance, the nitration of methylbenzene typically yields a mixture of 2- and 4-nitromethylbenzene. libretexts.org

The chemical properties of nitroaromatic compounds, including their susceptibility to electrophilic substitution and their electron-withdrawing nature, contribute to their interactions with biological systems. nih.gov The reduction of the nitro group can lead to the formation of carcinogenic aromatic amines. nih.gov While specific biological target interactions of this compound are not extensively detailed in the provided results, the general reactivity of nitroaromatic compounds is of significant interest in toxicology and drug development due to their potential for metabolic activation to reactive species that can interact with cellular macromolecules.

Nucleophilic Reactions and Nitrosamine (B1359907) Formation

The primary amine functionality of this compound makes it a nucleophile. It can participate in various nucleophilic substitution and addition reactions. One of the most significant reactions from a safety and regulatory perspective is the reaction with nitrosating agents to form nitrosamines. nih.gov

Nitrosamines are a class of compounds, many of which are considered probable human carcinogens. nih.gov They are typically formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrites under acidic conditions. nih.govnih.gov The general mechanism involves the nucleophilic attack of the amine on the nitrosating agent.

For a primary amine like this compound, the initial N-nitrosation is followed by decomposition. However, secondary amines, which can be present as impurities or formed in situ, can lead to stable nitrosamine formation. nih.gov The risk of nitrosamine formation is a critical consideration in the synthesis, formulation, and storage of pharmaceutical products containing amine functionalities. nih.gov Factors such as pH, temperature, and the presence of nitrite (B80452) or nitrate (B79036) impurities can influence the rate of nitrosamine formation. nih.govnih.gov

Mechanistic Elucidation Studies

Catalytic Reaction Mechanisms (e.g., Iron-Catalyzed Reductions of Nitro Compounds)

The reduction of the nitro group is a fundamental transformation of nitroaromatic compounds, yielding the corresponding aniline derivative. mdpi.com This reaction is of significant industrial importance for the synthesis of dyes, pharmaceuticals, and other fine chemicals. nih.gov While various reducing agents can be employed, there is growing interest in the use of more sustainable and cost-effective catalysts, such as those based on iron. rsc.orgrsc.orgnih.govnih.gov

Iron-catalyzed reductions of nitroarenes have been shown to be highly efficient and selective. rsc.orgrsc.org These reactions can be performed using various iron sources, including iron nanoparticles, iron salts, and well-defined iron complexes. nih.govnih.gov The choice of reducing agent, such as silanes or formic acid, can influence the reaction conditions and selectivity. rsc.orgnih.govnih.gov

Table 1: Iron-Catalyzed Reduction of Nitroarenes

| Iron Catalyst System | Reducing Agent | Key Mechanistic Features | Reference |

|---|---|---|---|

| Fe(salen) complex | Pinacol borane (B79455) (HBpin) or Phenylsilane (H₃SiPh) | Formation of a nitroso intermediate and an on-cycle iron hydride. | nih.gov |

| FeX₂–R₃P | Organosilanes | Selective reduction tolerating various functional groups. | rsc.org |

| Iron–phenanthroline complexes on carbon | Not specified | Highly selective for nitro group reduction. | rsc.org |

| Knölker iron catalyst | Alcohols (via hydrogen transfer) | Proceeds through an arylnitroso and N-hydroxyaniline intermediate. | acs.org |

Proton Transfer Processes in Aminolysis Reactions

Aminolysis is a chemical reaction where an amine reacts with another molecule, resulting in the cleavage of a bond. fiveable.me In the context of esters, aminolysis leads to the formation of amides. chemistrysteps.com The mechanism of aminolysis typically involves the nucleophilic attack of the amine on a carbonyl carbon, forming a tetrahedral intermediate. fiveable.mejove.com This is followed by the departure of a leaving group. fiveable.me

Proton transfer is a critical step in the mechanism of many aminolysis reactions. jove.com After the initial nucleophilic attack, the resulting intermediate often bears a positive charge on the nitrogen atom and a negative charge on the oxygen atom. A proton transfer step is required to neutralize these charges. youtube.com In many cases, a second equivalent of the amine acts as a base to accept a proton from the attacking amine. jove.comyoutube.com This is why aminolysis reactions are often carried out with an excess of the amine or in the presence of a non-nucleophilic base. jove.com

The rate and efficiency of aminolysis can be influenced by several factors, including the basicity and nucleophilicity of the amine, the nature of the leaving group, and steric hindrance. fiveable.me For this compound, the primary amine group can act as the nucleophile in aminolysis reactions. The electron-withdrawing nitro group on the aromatic ring would decrease the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine (B48309), potentially affecting the reaction rate.

Influence of Structural Modifications on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of the substituents on its benzene ring. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group dictates the molecule's behavior in various chemical transformations.

Electronic Effects of Substituents on Reaction Rates

The rate of reactions involving the aminomethyl group of benzylamine derivatives is highly sensitive to the electronic effects of substituents on the aromatic ring. These effects are primarily categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system). The combination of a methyl group and a nitro group on the phenyl ring of this compound creates a nuanced electronic environment that governs its reactivity, particularly its nucleophilicity.

The amino group in benzylamines acts as a nucleophile in many reactions, such as nucleophilic substitution. The nucleophilicity of the nitrogen atom is directly related to the availability of its lone pair of electrons. Electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-wthdrawing groups (EWGs) decrease the electron density, making the amine a weaker nucleophile and thus slowing down the reaction. researchgate.net

In this compound, the methyl group at the para-position to the methanamine moiety is a weak electron-donating group through induction (+I effect) and hyperconjugation. This would typically lead to a slight increase in the reaction rate compared to an unsubstituted benzylamine. However, the nitro group at the meta-position is a strong electron-withdrawing group, primarily through its inductive effect (-I) and to a lesser extent, its resonance effect (-M). The strong deactivating nature of the nitro group significantly reduces the electron density on the benzene ring and, consequently, on the aminomethyl group. researchgate.net This decrease in electron density makes the amine less basic and a weaker nucleophile, which leads to a decrease in the rate of reactions where the amine acts as a nucleophile.

The quantitative impact of these substituents can be described by the Hammett equation, which relates the reaction rate of a substituted benzene derivative to that of the unsubstituted compound through substituent constants (σ) and a reaction constant (ρ). A study on the nucleophilic substitution reactions of meta- and para-substituted benzylamines with benzyl bromide showed that electron-withdrawing groups like nitro decrease the reaction rate, while electron-donating groups like methyl increase it, which is consistent with an SN2-type mechanism. researchgate.net

| Substituent (Position) | Hammett Constant (σ) | Electronic Effect | Expected Effect on Reaction Rate (as a nucleophile) |

|---|---|---|---|

| -H (Unsubstituted) | 0.00 | Reference | Baseline |

| -CH₃ (para) | -0.17 | Electron-donating (+I, Hyperconjugation) | Increase |

| -NO₂ (meta) | +0.71 | Strongly electron-withdrawing (-I, -M) | Significant Decrease |

| -NO₂ (para) | +0.78 | Strongly electron-withdrawing (-I, -M) | Very Significant Decrease |

| -Cl (para) | +0.23 | Electron-withdrawing (-I, +M) | Decrease |

This table illustrates the expected qualitative effects of different substituents on the nucleophilic reaction rate of benzylamine based on their Hammett constants. The combined effect for this compound would be a net decrease in reactivity due to the dominant electron-withdrawing nature of the nitro group.

Steric Effects in Reaction Selectivity

Steric hindrance, the spatial arrangement of atoms in a molecule that can impede a chemical reaction, plays a crucial role in determining reaction selectivity. While the substituents in this compound are on the aromatic ring and not directly on the reactive aminomethyl group, they can still influence the selectivity of reactions by directing the approach of reagents to specific sites on the molecule.

The reduction of the nitro group is a common reaction for compounds like this compound. researchgate.net The presence of the methyl group ortho to the nitro group can sterically hinder the approach of a reducing agent to the nitro group. This might necessitate more forceful reaction conditions or specific catalysts to achieve complete reduction compared to a less hindered nitrobenzene (B124822) derivative.

Furthermore, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, the existing substituents guide the position of the incoming electrophile. The aminomethyl group is an activating, ortho-, para-director. However, under acidic conditions typical for nitration or Friedel-Crafts reactions, the amino group can be protonated to form an ammonium (B1175870) group (-CH₂NH₃⁺), which is a deactivating, meta-director. The methyl group is a weak activating, ortho-, para-director, and the nitro group is a strong deactivating, meta-director. The ultimate regioselectivity of such a reaction would depend on the interplay of these directing effects and the steric hindrance posed by the groups already present.

Research on the lithiation of substituted benzylamines has shown that the position of metalation, and thus subsequent electrophilic attack, is highly dependent on the substituents present on the aromatic ring. researchgate.net These directing effects are a combination of electronic and steric factors. Similarly, studies on the regioselectivity of Beckmann and Schmidt reactions to form bicyclic anilines and benzylamines have demonstrated that the outcome is critically dependent on the nature and position of the substituent on the aromatic ring. digitellinc.com

| Reaction Type | Reagent | Potential Site of Attack | Influence of Steric Hindrance |

|---|---|---|---|

| Aromatic Substitution (Electrophilic) | E⁺ (e.g., Br₂) | Ortho/Para to -CH₂NH₂ and -CH₃; Meta to -NO₂ | The methyl and nitro groups may sterically hinder attack at adjacent positions, favoring substitution at the less crowded C5 position. |

| N-Alkylation | R-X (e.g., CH₃I) | Nitrogen atom of the amine | Ring substituents have a minor direct steric effect but can influence the conformation of the aminomethyl group, potentially affecting the transition state energy. |

| Nitro Group Reduction | H₂/Pd, Fe/HCl | Nitro group | The ortho-methyl group can sterically hinder the approach of the catalyst/reagent to the nitro group, potentially slowing the reaction rate compared to an unhindered nitro group. |

| Benzylic C-H Functionalization | Catalyst/Reagent | Benzylic carbon | The orientation of the bulky nitro and methyl groups can influence the approach of a catalyst, potentially leading to diastereoselectivity if the molecule is chiral or a prochiral center is created. |

This table provides a conceptual overview of how steric factors associated with the substituents in a molecule like this compound could influence the selectivity of various reactions.

Theoretical and Computational Chemistry Studies on 4 Methyl 3 Nitrophenyl Methanamine

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to understanding its chemical reactivity. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For aromatic nitro compounds, DFT calculations, often using the B3LYP functional, have been successfully employed to determine optimized molecular geometries, including bond lengths and angles in the ground state. researchgate.netresearchgate.netymerdigital.com These theoretical calculations often show a strong correlation with experimental data obtained from techniques like X-ray diffraction. researchgate.net

In similar molecular systems, DFT has been used to calculate vibrational frequencies (FT-IR), which align well with experimental spectra, and to analyze other properties such as nonlinear optical (NLO) effects. ymerdigital.comnih.gov For instance, studies on related nitrophenyl derivatives have demonstrated that DFT can accurately predict the geometric parameters and electronic properties. nih.gov The optimization of the molecular structure is the first step in most quantum chemical calculations, providing the most stable arrangement of atoms from which other properties are derived. irjweb.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Representative Aromatic Nitro Compound

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.38 - 1.41 |

| C-N (nitro) | ~1.47 | |

| N-O (nitro) | ~1.23 | |

| C-C (methyl) | ~1.51 | |

| C-N (amine) | ~1.46 | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| O-N-O (nitro) | ~124° | |

| C-C-N (nitro) | ~118° |

Note: This data is representative of typical aromatic nitro compounds and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comscienceopen.com

A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. scienceopen.comchalcogen.ro In studies of related molecules, such as other nitro-substituted aromatic compounds, the HOMO-LUMO gap has been calculated to be around 4.5 eV. researchgate.netirjweb.com This gap is crucial in predicting how the molecule will interact with other species and its potential application in molecular electronics. For instance, in complexes, the HOMO-LUMO gap can be significantly lowered, indicating an altered electronic and reactive profile. mdpi.com The distribution of these frontier orbitals across the molecule indicates the likely regions for nucleophilic and electrophilic attack. chalcogen.ro

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations

| Molecular Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.3 to -6.0 | Electron-donating capability |

| LUMO | -1.8 to -2.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~4.5 | Chemical reactivity and stability |

Note: Values are illustrative, based on calculations for similar nitroaromatic compounds. researchgate.netirjweb.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Generally, red regions indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient) and are prone to nucleophilic attack. scienceopen.comresearchgate.net Green and yellow areas represent intermediate or near-neutral potentials.

For aromatic compounds containing nitro groups, MEP analysis consistently shows that the most negative potential is localized around the oxygen atoms of the nitro group. nih.govnih.gov This makes the nitro group a primary site for electrophilic interactions. Conversely, positive potentials are often found around the hydrogen atoms of the aromatic ring and the amine group, indicating these as potential sites for nucleophilic interactions. scienceopen.comnih.gov

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway and determine the activation energy, which governs the reaction rate.

For reactions involving molecules similar to (4-Methyl-3-nitrophenyl)methanamine, such as cycloadditions or nucleophilic substitutions, DFT calculations can model the structures of transient intermediates and the high-energy transition states that connect them. mdpi.com For example, in the study of cycloaddition reactions, different mechanistic pathways (e.g., concerted vs. stepwise) can be evaluated to see which is more energetically favorable. mdpi.com This predictive capability is crucial for designing new synthetic routes and understanding complex chemical transformations without relying solely on experimental trial and error.

Conformational Analysis and Stability Predictions

Molecules with rotatable bonds can exist in different spatial arrangements called conformations. Theoretical methods are essential for predicting the most stable conformers and understanding their relative energies.

While not a hydrazone itself, this compound is a precursor for synthesizing hydrazone derivatives, which are a class of compounds with significant chemical and biological interest. nih.govnih.govmdpi.com Theoretical studies are crucial for understanding the configuration of these derivatives. DFT calculations can be used to determine the relative stability of different isomers (e.g., E/Z configurations) and conformers of hydrazones. researchgate.net

In studies on related hydrazone derivatives, computational methods have been used to predict the most stable geometric configurations, which are then often confirmed by experimental X-ray crystallography. researchgate.net These studies analyze torsional angles and non-covalent interactions that stabilize certain conformations. For example, the presence of a nitro group can influence the electronic properties and steric hindrance, thereby affecting the preferred conformation of the hydrazone moiety. nih.gov This theoretical insight is vital for establishing structure-activity relationships, as the specific 3D arrangement of atoms can dictate the molecule's interactions with biological targets or its crystal packing in the solid state. nih.gov

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations such as Density Functional Theory (DFT) are employed to simulate its Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed assignment of vibrational modes and electronic transitions, offering insights that complement experimental findings.

Theoretical vibrational analysis is instrumental in assigning the various absorption bands in the FT-IR spectrum to specific molecular vibrations. nih.gov By using computational methods, the harmonic and anharmonic vibrational frequencies, along with their corresponding IR intensities and Raman activities, can be calculated. nih.gov This allows for a detailed understanding of the molecule's vibrational modes, which are influenced by its constituent functional groups: the methyl (-CH3), nitro (-NO2), and aminomethyl (-CH2NH2) groups attached to the benzene (B151609) ring.

Similarly, computational methods can predict the electronic absorption spectrum (UV-Vis) of this compound. Time-dependent DFT (TD-DFT) is a common approach for calculating the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations help in understanding the nature of the electronic excitations within the molecule.

Below are illustrative tables representing the kind of data that would be generated from such computational studies.

Table 1: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity |

|---|---|---|

| N-H stretch (asymmetric) | 3450 | High |

| N-H stretch (symmetric) | 3360 | Medium |

| C-H stretch (aromatic) | 3100 | Medium |

| C-H stretch (aliphatic) | 2950 | Medium |

| N-O stretch (asymmetric) | 1530 | Very High |

| N-O stretch (symmetric) | 1350 | High |

| C-N stretch | 1180 | Medium |

Table 2: Illustrative Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Calculated Wavelength (nm) | Oscillator Strength |

|---|---|---|

| π → π* | 280 | High |

A crucial aspect of computational spectroscopy is the correlation of calculated data with experimental measurements. researchgate.net By comparing the predicted UV-Vis absorption maxima with those obtained from an experimental spectrum, a more confident assignment of electronic transitions can be made. researchgate.net This correlation can reveal the accuracy of the chosen computational method and basis set for the specific molecule under investigation. Discrepancies between theoretical and experimental values can often be attributed to solvent effects or the limitations of the computational model, providing further avenues for research.

Table 3: Hypothetical Correlation of Calculated and Experimental Electronic Transitions for this compound

| Calculated λmax (nm) | Experimental λmax (nm) | Assignment |

|---|---|---|

| 280 | 285 | π → π* transition in the benzene ring |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. Understanding these interactions is key to predicting and interpreting the solid-state properties of a compound.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The Hirshfeld surface is a three-dimensional surface that delineates the space occupied by a molecule in a crystal. By mapping various properties onto this surface, one can identify the regions involved in different types of intermolecular contacts.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Type of Contact | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H/H···O | 25.5 |

| C···H/H···C | 18.2 |

| N···H/H···N | 8.1 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular bonding and delocalization of electron density. researchgate.net It provides a detailed picture of the Lewis-like chemical bonding structure of a molecule, including lone pairs and bond orbitals. A key aspect of NBO analysis is the examination of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For this compound, NBO analysis can elucidate the effects of the electron-withdrawing nitro group and the electron-donating methyl and aminomethyl groups on the electronic structure of the benzene ring.

Table 5: Illustrative Stabilization Energies from NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C6) | π*(C2-C3) | 20.5 |

| LP(O1) of NO2 | σ*(N-C3) | 5.2 |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 4 Methyl 3 Nitrophenyl Methanamine

Comprehensive Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

No experimental ¹H or ¹³C NMR spectra for (4-Methyl-3-nitrophenyl)methanamine have been found in the surveyed literature. Such data would be critical for confirming the compound's isomeric purity and structure by identifying the chemical environment of each proton and carbon atom. A theoretical analysis would predict distinct signals for the methyl, aminomethyl, and the three unique aromatic protons in ¹H NMR, and eight distinct signals in ¹³C NMR corresponding to each carbon atom in the molecule.

Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) Spectroscopy

Specific FT-IR and UV-Vis spectra for this compound are not available. FT-IR analysis would be expected to show characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the nitro (NO₂) group, and C-H and C=C vibrations of the substituted aromatic ring. UV-Vis spectroscopy would reveal the electronic transitions, likely dominated by the nitroaromatic chromophore.

Mass Spectrometry (MS, Time-of-Flight MS)

Detailed mass spectrometry data, including fragmentation patterns from standard MS or high-resolution mass data from Time-of-Flight Mass Spectrometry (TOF-MS), is not present in the available literature. Such analysis would confirm the molecular weight and elemental composition and provide insight into the molecule's stability and fragmentation pathways under ionization.

Photoluminescence Spectroscopy

There are no published studies on the photoluminescence properties of this compound. Nitroaromatic compounds are often known to be non-luminescent or weakly luminescent due to efficient non-radiative decay processes, but experimental data is required for confirmation.

Raman Spectroscopy for Vibrational Analysis

No Raman spectra for this compound have been documented. Raman spectroscopy would provide complementary vibrational information to FT-IR, particularly for the symmetric nitro stretch and skeletal vibrations of the benzene (B151609) ring.

Electron Paramagnetic Resonance (EPR) Studies of Intermediates

Research on radical intermediates of this compound using EPR spectroscopy is not available. This technique would be valuable for studying the electronic structure of radical species, such as the radical anion formed upon reduction of the nitro group, which is a key step in many of its chemical and biological reactions.

Crystallographic Analysis for Solid-State Structure

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state of this compound would be determined through crystallographic analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (XRD) stands as the gold standard for the elucidation of the solid-state structure of a crystalline compound. The methodology involves irradiating a single, high-quality crystal of this compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

The positions and intensities of these diffracted spots are meticulously recorded. This data is then processed using complex mathematical algorithms, typically employing Fourier transforms, to generate an electron density map of the repeating unit within the crystal (the unit cell). From this map, the precise coordinates of each atom can be determined, revealing the molecule's connectivity, conformation, and how the molecules are packed together in the crystal lattice. This technique would provide unequivocal evidence of the compound's structure, confirming the positions of the methyl, nitro, and methanamine groups on the phenyl ring.

A crucial outcome of the single crystal XRD analysis is the determination of the crystal system and space group. The crystal system is a classification of crystals based on their axial systems. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.

The space group provides a more detailed description of the symmetry of the crystal structure, encompassing all the symmetry operations (such as rotations, reflections, and inversions) that leave the crystal lattice unchanged. The determination of the crystal system and space group for this compound would be derived from the symmetry of the diffraction pattern. This information is fundamental for understanding the packing of the molecules and the nature of the intermolecular forces that govern the crystal's architecture.

A hypothetical data table for the crystallographic analysis of this compound, were the data available, would resemble the following:

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | Hypothetical value |

| β (°) | Hypothetical value |

| γ (°) | Hypothetical value |

| Volume (ų) | Hypothetical value |

| Z (molecules/unit cell) | Hypothetical value |

| Calculated Density (g/cm³) | Hypothetical value |

| R-factor | Hypothetical value |

Correlation of Spectroscopic Data with Theoretical Models

In modern chemical analysis, experimental spectroscopic data is often correlated with theoretical models derived from computational chemistry. This synergistic approach provides deeper insights into the structural and electronic properties of a molecule. For this compound, experimental data from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy would be compared with data generated from theoretical calculations.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to predict the optimized molecular geometry, vibrational frequencies (correlating to IR spectra), and electronic transitions (correlating to UV-Vis spectra). By comparing the calculated spectra with the experimental spectra, a detailed assignment of the spectral features can be achieved. For instance, the calculated vibrational modes can be used to assign the specific stretching and bending frequencies observed in the experimental IR spectrum to particular bonds or functional groups within the this compound molecule.

This correlation allows for a more robust interpretation of the experimental data and can help to resolve ambiguities. Furthermore, theoretical models can provide information about properties that are difficult to measure experimentally, such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond orders. This integrated approach of experimental and theoretical analysis provides a comprehensive understanding of the molecule's structure and reactivity.

Applications of 4 Methyl 3 Nitrophenyl Methanamine in Advanced Chemical Research

Strategic Role in Organic Synthesis

The unique arrangement of functional groups on the aromatic ring of (4-Methyl-3-nitrophenyl)methanamine makes it a valuable intermediate and building block in the synthesis of a variety of organic molecules.

Intermediate in Pharmaceutical Synthesis Research

This compound and its salts are recognized as key intermediates in the synthesis of more complex molecules targeted for pharmaceutical applications. Chemical suppliers categorize this compound hydrochloride under "Pharmaceutical Intermediates," indicating its role in drug discovery and development pipelines. bldpharm.combldpharm.com The reactivity of the amine and nitro groups allows for a variety of chemical transformations, making it a versatile starting point for creating diverse molecular scaffolds.

While specific examples of marketed drugs synthesized directly from this compound are not extensively documented in public literature, the utility of structurally analogous compounds underscores its potential. For instance, the related compound (4-Chloro-3-nitrophenyl)methanamine is investigated as a precursor for various pharmaceutical compounds due to its reactive functional groups. evitachem.com This suggests that this compound serves a similar role as a foundational element in the multi-step synthesis of novel therapeutic agents.

Precursor for Agrochemical and Dye Synthesis Research

The structural motifs present in this compound are relevant to the synthesis of agrochemicals and dyes. Chemical suppliers often place this compound in categories related to agrochemical and dye intermediates. molbase.com The aromatic nitro group is a common feature in certain classes of dyes and pigments. epa.gov

The synthesis of dyes, particularly azo dyes, often involves diazotization of an aromatic amine followed by coupling with another aromatic compound. While direct synthesis of commercial dyes from this compound is not widely published, related nitroaromatic compounds are used in dye synthesis. For example, 4-amino-3-nitrobenzaldehyde (B1281796) is a precursor for novel reactive azo-dyes. researchgate.net Similarly, the related compound 4-methyl-3-nitrophenol (B15662) is noted as an intermediate feed for important chemicals including agricultural chemicals and multiple dyestuffs. google.com These examples highlight the potential of the this compound scaffold in the development of new colorants and crop protection agents.

Building Block for Complex Molecular Architectures

In the field of synthetic chemistry, this compound is classified as an organic building block. bldpharm.combldpharm.com This term refers to relatively simple molecules that can be assembled in a controlled manner to create larger, more complex molecular structures. The presence of multiple reaction sites—the amine, the nitro group, and the aromatic ring—allows for sequential and regioselective reactions, enabling the construction of intricate three-dimensional architectures. This versatility makes it a valuable tool for chemists aiming to build novel organic compounds with specific functions.

Exploration in Materials Science Research

The electronic properties endowed by the nitro group and the aromatic system suggest potential applications for this compound and its derivatives in the field of materials science.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic molecules, particularly those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, are of significant interest for NLO applications. nih.gov The nitro group is a strong electron-withdrawing group, and when combined with an appropriate donor group on an aromatic ring, it can lead to significant NLO properties.

While specific studies detailing the NLO properties of this compound itself are not prevalent, research on analogous structures demonstrates the principle. The presence of a nitro group in various organic chromophores has been shown to enhance their NLO response. nih.gov Theoretical and experimental studies on a range of organic compounds confirm that the strategic placement of nitro groups can lead to promising NLO characteristics. nih.gov

Aggregation-Induced Emission Studies of Related Compounds

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This property is the opposite of the common aggregation-caused quenching (ACQ) effect and has significant applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.gov

The AIE effect is often observed in molecules with rotatable parts, such as phenyl rings, which in solution dissipate energy through non-radiative pathways. In the aggregated state, the restriction of these intramolecular rotations blocks the non-radiative decay channels, leading to enhanced fluorescence emission. nih.govnih.gov While AIE studies have not been specifically reported for this compound, research on other organic molecules, such as triphenylamine, carbazole, and tetraphenylethylene (B103901) derivatives, showcases the principles of AIE. nih.gov The study of AIE in various organic scaffolds is an active area of materials science research, and chemical suppliers that provide this compound also offer a range of materials for aggregation-induced emission research. bldpharm.combldpharm.com

Exploration in Biological Chemistry: Mechanistic Aspects

The structural attributes of this compound, particularly the presence of the electron-withdrawing nitro group, make it and its derivatives subjects of interest in biological chemistry. The compound's reactivity and potential for interaction with biological systems are actively being explored.

Investigation of Molecular Interactions and Biochemical Pathways

Research indicates that this compound is a valuable intermediate in the creation of compounds designed to interact with specific biological pathways. For instance, it has been cited in the synthesis of indole (B1671886) derivatives that are being investigated as potential agonists or antagonists for somatostatin (B550006) receptors. This researchgate.net suggests a role in modulating cellular signaling pathways controlled by this receptor family, which are involved in neurotransmission and hormone secretion.

The general mechanism for many nitroaromatic compounds in biological systems involves the bioreduction of the nitro group. This process can form reactive nitroso and superoxide (B77818) intermediates that may interact with cellular macromolecules like DNA and proteins, potentially leading to cell death. This nih.govencyclopedia.pub accepted model for nitro compounds suggests that derivatives of this compound could exert biological effects through the generation of such reactive species within cells, thereby disrupting their normal function.

Research on Potential Biological Activities of Derivatives (e.g., Antitumor, Antimicrobial)

The this compound scaffold is a key component in the synthesis of novel molecules with potential therapeutic applications. The nitro group, in particular, is a well-known pharmacophore in various antimicrobial and anticancer agents.

A nih.govntitumor Activity: Derivatives of structurally similar compounds have shown significant antiproliferative and cytotoxic effects against various cancer cell lines. For example, derivatives of the related compound (3-Chloro-4-nitrophenyl)methanamine have demonstrated efficacy against breast cancer cell lines. Research on N-alkyl-nitroimidazole compounds has also shown that these molecules can exhibit potent cytotoxic activity against breast and lung cancer cell lines, with LC50 values as low as 16.7 µM. Othe openmedicinalchemistryjournal.comr studies on new N,N′-diarylthiourea derivatives have identified compounds with anticancer properties against breast cancer cells. Thes mdpi.come findings suggest that derivatives synthesized from this compound are promising candidates for the development of new anticancer agents.

Antimicrobial Activity: The development of novel antimicrobial agents is a critical area of research, and nitro-containing compounds are known to possess a broad spectrum of activity. Rese nih.govarch on nitroaromatic derivatives has shown their effectiveness against various pathogens. For encyclopedia.pubinstance, studies on Schiff bases derived from nitroanilines have demonstrated antimicrobial activity against bacteria like E. coli and fungi such as Aspergillus niger. Simi researchgate.netlarly, nitrobenzimidazole derivatives have shown appreciable activity against both gram-positive and gram-negative microorganisms. Whil orientjchem.orge direct studies on this compound derivatives are limited, the data from related structures indicate a strong potential for antimicrobial applications. The table below shows the antimicrobial efficacy for derivatives of a closely related structural analog.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Data derived from studies on a structurally similar compound, (3-Chloro-4-nitrophenyl)methanamine.

Structure-Activity Relationship Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of bioactive compounds. For derivatives of this compound, the substituents on the aromatic ring are key determinants of biological activity. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group establishes a specific electronic profile that influences how the molecule interacts with biological targets.

SAR studies on analogous compounds reveal that altering the substituents on the phenyl ring can significantly modify the potency and selectivity of the resulting derivatives against pathogens and cancer cells. For example, the presence and position of halogen atoms, methoxy (B1213986) groups, or additional alkyl chains can dramatically change the compound's efficacy. The nitro group itself is a critical feature; its reduction within target cells can lead to toxic intermediates, a key mechanism of action. The nih.govencyclopedia.pubmethyl group can enhance lipophilicity, which may improve passage through cell membranes. The table below summarizes the impact of different substituents on the core phenyl ring, based on findings from related molecular structures.

| Substituent Group | Position | Functional Group Impact |

|---|---|---|

| -NO₂ (Nitro) | 3 | Strong electron-withdrawing group; can be bioreduced to reactive cytotoxic intermediates. Essential for many observed biological activities. |

| -CH₃ (Methyl) | 4 | Electron-donating group; enhances lipophilicity, potentially improving membrane permeability. |

| -Cl (Chloro) | (Varies) | Electron-withdrawing group; influences pharmacokinetic properties and reactivity. |

| -OCH₃ (Methoxy) | (Varies) | Electron-donating group; can reduce the overall reactivity of the aromatic ring. |

These SAR principles guide the rational design of new derivatives of this compound with enhanced and more selective biological activities.

Catalytic Applications

The primary amine group in this compound makes it a suitable precursor for synthesizing ligands used in catalysis, particularly Schiff base ligands.

Schiff Base Ligands in Catalysis Research

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are highly versatile ligands in coordination chemistry. The ijcrt.orgnih.govresulting imine (C=N) group is an excellent coordination site for a wide variety of metal ions. Metal complexes of Schiff base ligands are extensively studied for their catalytic activity in numerous organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Whi researchgate.netunilag.edu.ngle specific research detailing Schiff bases derived directly from this compound is not widely documented, the synthesis of Schiff bases from structurally similar nitroanilines and their subsequent complexation with metals like cobalt, nickel, and copper have been reported. Thes researchgate.nete complexes often exhibit significant catalytic properties. The nih.govunilag.edu.ngelectronic properties of the ligand, influenced by the nitro and methyl groups on the phenyl ring of the original amine, can tune the catalytic activity of the resulting metal complex. The electron-withdrawing nature of the nitro group can impact the electronic environment of the metal center, potentially enhancing its reactivity in catalytic cycles. Ther unilag.edu.ngefore, this compound represents a promising, though currently underexplored, building block for developing novel Schiff base catalysts.

Use in Solid-Phase Extraction

Solid-phase extraction (SPE) is a widely used technique for sample preparation and purification. The sigmaaldrich.comprocess relies on the affinity of analytes in a liquid phase for a solid sorbent. Aromatic amines can be quantified using SPE methods, often involving a cation-exchange mechanism to retain the protonated amine, followed by elution and analysis.

Cur nih.govrently, there is no specific information in the reviewed scientific literature or patents on the direct application of this compound or its immediate derivatives as a sorbent or analyte in solid-phase extraction protocols. However, general methods for extracting aromatic amines and nitroaromatic compounds from aqueous samples using various SPE cartridges, such as those with graphitized carbon or other polymeric sorbents, are well-established. Give researchgate.netsigmaaldrich.comn its chemical structure, it is plausible that this compound could be effectively isolated from complex mixtures using established SPE methodologies for aromatic amines.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The industrial viability and research accessibility of (4-Methyl-3-nitrophenyl)methanamine are contingent upon the development of efficient, scalable, and sustainable synthetic methodologies. Current synthetic approaches to similar benzylamines often rely on the reduction of corresponding benzonitriles or the reductive amination of benzaldehydes. wikipedia.org Future research will likely focus on optimizing these pathways and exploring novel alternatives.

A primary target for synthesis is the catalytic reduction of 4-methyl-3-nitrobenzonitrile. nih.govsigmaaldrich.com Research in this area could investigate novel catalytic systems that offer higher yields and selectivity under milder conditions. This includes the exploration of advanced noble-metal catalysts (e.g., platinum, palladium) on novel supports or the development of non-precious metal catalysts (e.g., nickel, cobalt) to improve cost-effectiveness and sustainability. Furthermore, chemoselective reduction of the nitrile group without affecting the nitro group is a significant challenge that warrants investigation, potentially through catalyst design or the use of specific reducing agents like borohydrides. mdpi.comacs.org

Another promising avenue is the development of green chemistry approaches. This could involve utilizing microwave-assisted synthesis to drastically reduce reaction times and potentially improve yields, a technique that has shown success in related heterocyclic syntheses. mdpi.com The use of environmentally benign solvents, such as deep eutectic solvents, and organocatalytic methods are also emerging fields that could be applied to produce this compound with a reduced environmental footprint. acs.orgmdpi.com

| Precursor Compound | CAS Number | Reaction Type | Key Research Focus |

|---|---|---|---|

| 4-Methyl-3-nitrobenzonitrile | 939-79-7 | Catalytic Hydrogenation / Chemical Reduction | Development of chemoselective catalysts; Optimization of reaction conditions (pressure, temperature); Use of green reducing agents. |

| 4-Methyl-3-nitrobenzaldehyde | 52393-49-4 | Reductive Amination | High-efficiency catalysts (e.g., Raney Nickel); One-pot procedures; Exploration of various ammonia (B1221849) sources. wikipedia.org |

| 4-Methyl-3-nitroaniline (B15663) | 119-32-4 | Multi-step conversion | Developing efficient routes to convert the aniline (B41778) to a benzylamine (B48309), potentially via diazotization followed by substitution and reduction. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools for accelerating research by predicting molecular properties and reaction outcomes, thereby reducing experimental trial and error. For this compound, advanced computational studies are a key future direction. Using methods like Density Functional Theory (DFT), researchers can model the molecule's three-dimensional geometry, electronic structure, and vibrational frequencies.

These models can predict key chemical descriptors such as electrostatic potential maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is invaluable for predicting the molecule's reactivity in various reactions, for instance, how the amine group will behave as a nucleophile or how the aromatic ring will undergo further substitution. sinocurechem.comchemcess.com

Furthermore, computational studies can simulate spectroscopic data (e.g., NMR, IR spectra) to aid in the characterization of the compound and its derivatives. researchgate.net Predictive modeling can also be used to estimate physical properties relevant to material science applications, such as bond dissociation energies and molecular orbital energies (HOMO/LUMO), which relate to the material's potential stability and electronic properties. While specific data for the target compound is not yet widely published, the foundational data for its precursors, like 4-methyl-3-nitrobenzonitrile, demonstrate the types of parameters that can be computationally derived. nih.govnih.gov

| Property | Value / Type | Significance in Predictive Modeling |

|---|---|---|

| Molecular Weight | 162.15 g/mol | Basic parameter for stoichiometry and analysis. |

| XLogP3 | 2.1 | Predicts hydrophobicity, relevant for solvent selection and biological interactions. |

| Hydrogen Bond Donor/Acceptor Count | 0 / 3 | Predicts intermolecular interactions, influencing physical properties and material assembly. |

| SMILES String | CC1=C(C=C(C=C1)C#N)N+[O-] | Machine-readable representation for input into various modeling and database software. |

Expansion of Applications in Specialized Materials and Biotechnologies

The true potential of this compound lies in its role as a versatile chemical intermediate for high-value applications. The presence of two distinct functional groups allows for a wide range of chemical modifications.

In materials science, a significant research avenue is its use as a monomer precursor. The nitro group can be readily reduced to a second amine group, yielding 4-methyl-1,2-phenylenediamine. This resulting diamine can be polymerized with dianhydrides or diacyl chlorides to synthesize high-performance polymers such as polyimides and polyamides. These materials are known for their thermal stability and mechanical strength, and the specific substitution pattern of the methyl group could be explored to fine-tune properties like solubility and processability.

In biotechnology and medicinal chemistry, substituted benzylamines are important scaffolds for the synthesis of biologically active compounds. ontosight.ai Future research could explore the use of this compound as a starting material for creating libraries of novel compounds. The primary amine can be readily derivatized through reactions like acylation or alkylation to produce a diverse set of amides and secondary or tertiary amines. wikipedia.org These new molecules could then be screened for various biological activities, serving as probes for biological pathways or as initial hits in drug discovery programs.

| Application Area | Role of the Compound | Potential Derivative | Targeted Properties |

|---|---|---|---|

| Polymer Chemistry | Monomer Precursor | 4-Methyl-1,2-phenylenediamine (after reduction) | Enhanced thermal stability, mechanical strength, and solubility in polyamides/polyimides. |

| Medicinal Chemistry | Scaffold / Building Block | N-acylated or N-alkylated derivatives | Novel structures for screening as potential enzyme inhibitors or receptor ligands. |

| Agrochemicals | Intermediate | Heterocyclic compounds derived from the diamine | New candidates for fungicides, herbicides, or pesticides. ontosight.ai |

| Dyes and Pigments | Intermediate | Azo compounds (after reduction and diazotization) | Specialty colorants with tailored absorption spectra and stability. sinocurechem.com |

Interdisciplinary Research Integrating this compound Chemistry

Maximizing the scientific and commercial impact of this compound will require a move beyond siloed research. Future progress will be driven by interdisciplinary collaboration that integrates expertise from different fields.

Chemistry and Computational Science: A synergistic loop where computational chemists predict reaction pathways and material properties, guiding synthetic chemists in their experimental designs. The experimental results, in turn, would be used to refine the computational models, leading to a more accurate and predictive theoretical framework.

Materials Science and Engineering: Collaboration between organic chemists synthesizing novel monomers from this compound and materials engineers who can process these monomers into polymers and characterize their physical, thermal, and electronic properties. This partnership is essential for developing materials tailored for specific end-uses, from aerospace components to flexible electronics.

Chemistry and Biotechnology: Joint efforts between synthetic chemists creating libraries of derivatives and biotechnologists or pharmacologists evaluating their biological activity. This integration is fundamental to the modern drug discovery and agrochemical development pipelines, potentially identifying new lead compounds for further optimization.

By fostering these collaborative efforts, the research community can systematically explore the synthetic landscape, predictive properties, and application potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation.

常见问题

Q. Purity Assurance :

- Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity, especially to detect nitro-reduction byproducts .

- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to isolate high-purity crystalline products .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.35 ppm (methyl group), δ 6.8–7.5 ppm (aromatic protons), and δ 1.8–2.2 ppm (amine protons, broad) confirm structure .

- ¹³C NMR : Signals for the nitro-substituted carbon (δ ~148 ppm) and methyl group (δ ~21 ppm) are critical .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ at m/z 166.1 .

- Infrared (IR) Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and NH₂ (~3350 cm⁻¹) validate functional groups .

Advanced: How do structural modifications on the phenyl ring affect biological activity?

Answer:

The nitro and methyl groups significantly influence bioactivity through electronic and steric effects:

- Nitro Group : Enhances electrophilicity, enabling interactions with nucleophilic residues in enzymes (e.g., kinases). Reduction to NH₂ can alter toxicity or activity .

- Methyl Group : Increases lipophilicity, improving membrane permeability but potentially reducing solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。